molecular formula C14H14N2O3 B3829546 3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3829546
M. Wt: 258.27 g/mol
InChI Key: CDNKPIRXQQWJCC-UHFFFAOYSA-N
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Description

3-[(2-Pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclo[2.2.1]heptene core substituted with a carboxylic acid group at position 2 and a 2-pyridinylamino carbamoyl moiety at position 2.

Properties

IUPAC Name

3-(pyridin-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(16-10-3-1-2-6-15-10)11-8-4-5-9(7-8)12(11)14(18)19/h1-6,8-9,11-12H,7H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKPIRXQQWJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Applications References
3-[(2-Pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-pyridinylamino carbamoyl C₁₅H₁₃N₃O₃ Potential pharmacological ligand (inference from analogs); stereochemical complexity
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-ethylhexyl carbamoyl C₁₇H₂₅NO₃ Lipophilic; applications in polymer chemistry or surfactants
3-[(Tetrahydrofuran-2-ylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Tetrahydrofuran-2-ylmethoxy carbonyl C₁₄H₁₈O₅ Enhanced solubility in polar solvents; ester functionality for prodrug design
3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Pyridin-3-ylmethyl carbamoyl C₁₅H₁₆N₂O₃ Irritant (Xi hazard class); potential bioactivity in neurotransmitter systems
3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid Benzyloxycarbonylamino (exo,exo stereochemistry) C₁₆H₁₇NO₄ Protective group strategy for amino acids; used in peptide synthesis
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (Norbo derivatives) 3-Chloropropyl carboxamide C₁₁H₁₄ClNO Serotoninergic ligands; evaluated for receptor binding affinity (Ki values: 10–100 nM)

Structural and Stereochemical Variations

  • Substituent Effects on Physicochemical Properties: The 2-ethylhexyl carbamoyl group () increases lipophilicity (logP ~3.5 predicted), favoring membrane permeability, whereas the tetrahydrofuran-derived ester () enhances aqueous solubility due to its oxygen-rich structure . Stereochemistry: Exo vs. endo isomerism significantly impacts biological activity. For example, Norbo-1 (exo) and Norbo-2 (endo) isomers () showed divergent binding affinities for serotonin receptors, with endo isomers often exhibiting higher potency due to optimal spatial alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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